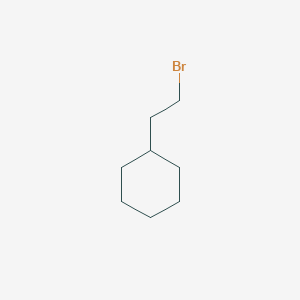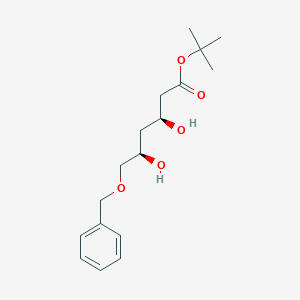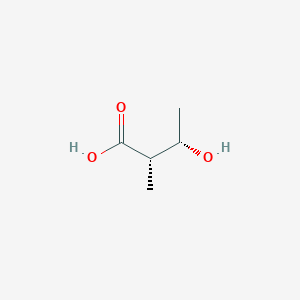
(2S,3S)-3-hydroxy-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-hydroxy-2-methylbutanoic acid, also known as HMB, is a naturally occurring compound that is produced in the human body during the metabolism of the amino acid leucine. HMB has gained attention in the scientific community due to its potential health benefits, particularly in the fields of sports nutrition and muscle health.
Wissenschaftliche Forschungsanwendungen
1. Analytical Chemistry in Alcoholic Beverages
(2S,3S)-3-hydroxy-2-methylbutanoic acid has been studied in the context of wine and other alcoholic beverages. Gracia-Moreno et al. (2015) developed a method for quantitative determination of this compound, among others, in wines and alcoholic beverages, noting its potential sensory effects due to its concentrations in these products (Gracia-Moreno, Lopez, & Ferreira, 2015).
2. Kinetics and Mechanism in Chemical Reactions
The kinetics and mechanism of the oxidation of 2-hydroxy-3-methylbutanoic acid, a related compound, by chromium(VI) in perchloric acid have been studied by Signorella et al. (1992). This research provides insights into the chemical behavior of similar compounds in oxidative environments (Signorella, García, & Sala, 1992).
3. Enantiomeric Separation and Quantification in Red Wine
Lytra et al. (2017) developed a method for quantifying and enantiomerically separating (2S,3S)-3-hydroxy-2-methylbutanoic acid and related compounds in red wine. This research highlights the importance of this compound's enantiomers in the aging process of wine (Lytra, Franc, Cameleyre, & Barbe, 2017).
4. Ion-Exchange Techniques in Synthesis
Powell et al. (1972) explored the use of ion-exclusion and ion-exchange techniques to synthesize 2,3-dihydroxy-2-methylbutanoic acid derivatives. This study provides a foundational understanding of synthesizing complex organic molecules including (2S,3S)-3-hydroxy-2-methylbutanoic acid (Powell, Kulprathipanja, Johnson, & Burkholder, 1972).
5. Chiroptical Properties and NMR Analysis
Korver and Gorkom (1974) reported on the chiroptical properties and conformational equilibria of 2-methyl substituted carboxylic acids, including (2S,3S)-3-hydroxy-2-methylbutanoic acid, utilizing NMR with optically active shift reagents. This research contributes to our understanding of the optical purity and behavior of such compounds (Korver & Gorkom, 1974).
Eigenschaften
CAS-Nummer |
84567-98-6 |
|---|---|
Produktname |
(2S,3S)-3-hydroxy-2-methylbutanoic acid |
Molekularformel |
C5H10O3 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(2S,3S)-3-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4-/m0/s1 |
InChI-Schlüssel |
VEXDRERIMPLZLU-IMJSIDKUSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C)O)C(=O)O |
SMILES |
CC(C(C)O)C(=O)O |
Kanonische SMILES |
CC(C(C)O)C(=O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
[S-(R*,R*)]-3-Hydroxy-2-methylbutanoic Acid; 2S,3S-Nilic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



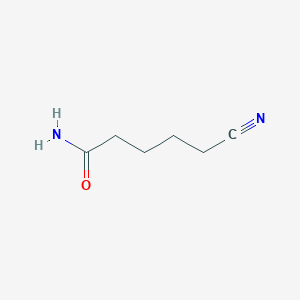
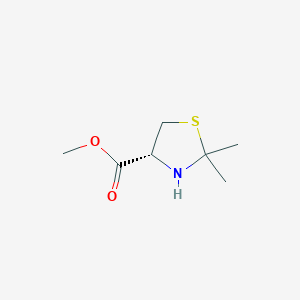
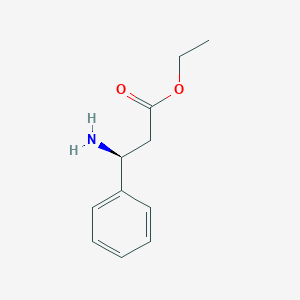
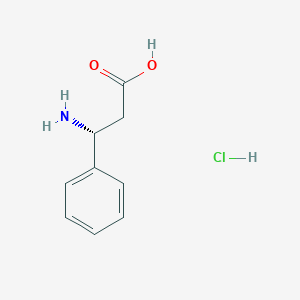
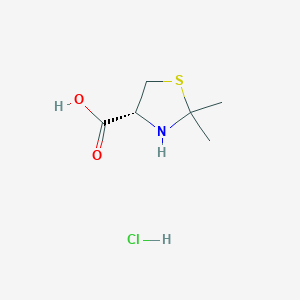
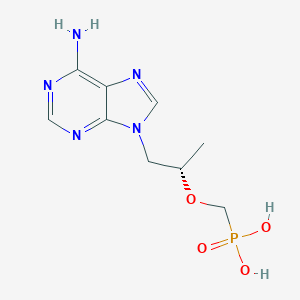
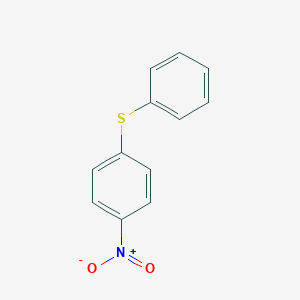
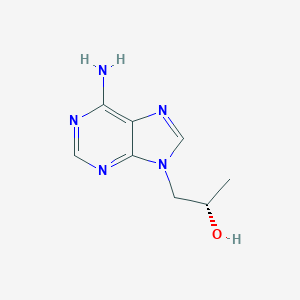
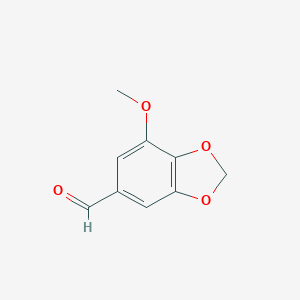
![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)

